2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid
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Overview
Description
2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that features a cyclopropylamino group, a methyl group, and a 1,2,4-triazole ringThe presence of the 1,2,4-triazole ring is particularly noteworthy, as this moiety is known for its biological activity and is commonly found in many pharmacologically active compounds .
Preparation Methods
The synthesis of 2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of 3-amino-1,2,4-triazole as a starting material . The synthetic process typically includes the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Introduction of the methyl group: This step involves the alkylation of the intermediate compound with a methylating agent.
Formation of the 1,2,4-triazole ring: This is typically achieved through cyclization reactions involving 3-amino-1,2,4-triazole.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Techniques such as microwave irradiation and multicomponent reactions have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, leading to various biological effects . The compound may inhibit enzymes or interact with cellular receptors, thereby modulating biological pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid can be compared with other similar compounds that contain the 1,2,4-triazole ring. Some of these compounds include:
Fluconazole: An antifungal agent that also contains a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a 1,2,4-triazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole-containing compounds .
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H16N4O2/c1-10(9(15)16,13-8-2-3-8)4-5-14-7-11-6-12-14/h6-8,13H,2-5H2,1H3,(H,15,16) |
InChI Key |
ZEBUFOHWOSQJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=NC=N1)(C(=O)O)NC2CC2 |
Origin of Product |
United States |
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